HCM-006 - 223572-88-1

HCM-006

Catalog Number: EVT-3206166
CAS Number: 223572-88-1
Molecular Formula: C50H46O20
Molecular Weight: 966.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HCM-006 is primarily sourced from chemical databases and suppliers specializing in organic compounds. It falls under the category of synthetic organic chemicals, which are often utilized in various scientific research applications, including medicinal chemistry and materials science. The classification of HCM-006 within chemical catalogs suggests it may have potential relevance in pharmacological or biochemical contexts.

Synthesis Analysis

Methods

The synthesis of HCM-006 typically involves complex organic synthetic chemistry techniques. Specific synthetic routes are not well-documented, but they generally require the combination of various chemical reactions and manipulations.

Technical Details

While detailed protocols for synthesizing HCM-006 are scarce, the synthesis may involve:

  • Reagents: Various organic reagents that facilitate the formation of desired functional groups.
  • Conditions: Controlled temperature and pressure settings to optimize reaction yields.
  • Purification: Techniques such as chromatography to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Data

Structural data would ideally include:

  • Molecular Formula: This provides insight into the composition of the compound.
  • 3D Structure: Computational modeling could help visualize the spatial arrangement of atoms within HCM-006.
Chemical Reactions Analysis

Reactions

  • Substitution Reactions: Where one functional group replaces another.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.

Technical Details

Technical details regarding reaction mechanisms would typically involve:

  • Reaction Conditions: Such as solvent choice, temperature, and catalysts.
  • Kinetics: Studies on how fast reactions occur under various conditions.
Mechanism of Action

Process

The mechanism of action for HCM-006 remains largely unexplored in the existing literature. Understanding this mechanism would require:

  • Biological Assays: To determine how HCM-006 interacts with biological targets.
  • Pathway Analysis: Investigating metabolic pathways affected by HCM-006.

Data

Data collection on its mechanism would ideally involve:

  • In vitro Studies: To observe cellular responses to HCM-006.
  • In vivo Models: Evaluating physiological effects in living organisms.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of HCM-006 have not been extensively characterized. Common physical properties to investigate would include:

  • Melting Point: Indicative of purity and stability.
  • Solubility: Important for understanding its behavior in biological systems.

Chemical Properties

Chemical properties relevant to HCM-006 might include:

  • Reactivity: How it behaves under different chemical conditions.
  • Stability: Its longevity under various environmental factors.

Relevant analyses would typically involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

While specific applications for HCM-006 are not well-documented, potential scientific uses could include:

  • Research in Medicinal Chemistry: Exploring new therapeutic agents.
  • Biochemical Studies: Investigating interactions with biological molecules or pathways.

Given its classification as a synthetic organic compound, further research is necessary to clarify its role and efficacy in scientific applications. The synthesis, characterization, and application studies will contribute significantly to understanding HCM-006's potential uses in various fields.

Molecular Pathogenesis of Hypertrophic Cardiomyopathy (HCM)

Sarcomere Gene Mutations as Primary Etiological Factors

Hypertrophic cardiomyopathy (HCM) is predominantly caused by autosomal dominant mutations in genes encoding cardiac sarcomeric proteins. Over 100 distinct mutations across 11 sarcomeric genes have been identified, with MYH7 (β-myosin heavy chain) and MYBPC3 (myosin-binding protein C) accounting for approximately 60–70% of genotype-positive cases [1] [2] [6]. These mutations primarily manifest as missense variants in MYH7 and truncating mutations (insertions/deletions, splice-site variants) in MYBPC3, leading to distinct pathomechanisms: dominant-negative effects in MYH7 versus haploinsufficiency in MYBPC3 [2] [6].

The structural and functional consequences of these mutations include:

  • Altered actin-myosin cross-bridge kinetics: Missense mutations in MYH7 (e.g., R403Q) accelerate cross-bridge cycling, increasing ATP consumption [1] [6].
  • Impaired sarcomere assembly: Truncated MYBPC3 proteins undergo nonsense-mediated decay or proteasomal degradation, reducing sarcomere integrity [2] [6].
  • Increased calcium sensitivity: Troponin T (TNNT2) mutations enhance myofilament sensitivity to Ca²⁺, disrupting relaxation dynamics even without significant hypertrophy [2] [6].

Table 1: Major Sarcomere Gene Mutations in HCM

GeneProteinFrequency in HCMMutation TypesFunctional Impact
MYH7β-myosin heavy chain35–40%Predominantly missenseDisrupted ATPase activity, force generation
MYBPC3Myosin-binding protein C35–40%Insertions/deletions, splice variantsSarcomere destabilization, haploinsufficiency
TNNT2Cardiac troponin T5–15%MissenseIncreased Ca²⁺ sensitivity, diastolic impairment
TNNI3Cardiac troponin I~5%MissenseAltered troponin complex regulation
TPM1α-tropomyosin~3%MissenseThin filament dysregulation

These genetic perturbations initiate a convergent pathological cascade culminating in myocyte hypertrophy, disarray, and fibrosis—the histological hallmarks of HCM [1] [6].

Mitochondrial Dysfunction in Energetic Decoupling

Mitochondrial impairment is a critical determinant of disease severity in HCM, characterized by defective oxidative phosphorylation and reduced ATP synthesis. Recent respirometry studies on septal myectomy tissue reveal genotype-specific dysfunction:

  • NADH-linked respiration deficits: Genotype-negative (Gnegative) patients exhibit significantly impaired complex I-dependent respiration compared to genotype-positive (Gpositive) patients (P<0.05) [3].
  • Hypertrophy correlation: In Gnegative HCM, NADH-linked respiration inversely correlates with septal thickness index (≥10 mm vs. <10 mm, P<0.01), suggesting mitochondrial dysfunction drives structural remodeling [3].
  • Substrate oxidation defects: Fatty acid oxidation capacity is reduced by >40% in HCM mitochondria, contributing to energetic deficiency [3] [7].

The ultrastructural basis for these deficits involves:

  • Mitochondrial disorganization: Disrupted alignment relative to myofibrils (≥30% disorganization in severe HCM) impairs energy transfer [3] [7].
  • Reactive oxygen species (ROS) overproduction: Elevated oxidative stress damages mitochondrial DNA and proteins, creating a vicious cycle of dysfunction [7].
  • Therapeutic reversibility: Ex vivo treatment with cardiolipin-stabilizing agents (e.g., elamipretide) or NAD⁺ boosters restores NADH-linked respiration by >25%, confirming mitochondrial plasticity [3].

Table 2: Mitochondrial Functional Parameters in HCM Subtypes

ParameterGnegative HCMGpositive HCMNon-Failing Hearts
NADH-linked respiration↓↓ 45–50%*↓ 20–25%Baseline
Fatty acid oxidation↓↓ 40–45%*↓ 20–30%Baseline
ROS production↑↑ >2-fold*↑ 1.5-foldBaseline
Cardiolipin stabilityDisruptedPartially intactIntact
P<0.01 vs. Gpositive; Adapted from [3]

Calcium Homeostasis Disruption in Cardiomyocyte Signaling

Calcium dysregulation in HCM arises from altered sarcoplasmic reticulum (SR) function and sarcomere-mitochondria miscommunication. Key mechanisms include:

  • SERCA2a downregulation: Reduced SR Ca²⁺ reuptake prolongs diastolic relaxation and elevates cytosolic Ca²⁺ [4] [8].
  • RyR2 leakage: Sarcoplasmic ryanodine receptors exhibit increased diastolic Ca²⁺ release, promoting arrhythmogenesis [4] [9].
  • Store-operated calcium entry (SOCE) activation: Compensatory upregulation of STIM1/Orai1 channels in SR-depleted cells causes pathological Ca²⁺ influx [8].

The spatial organization of Ca²⁺ handling is disrupted through:

  • Misplaced ryanodine receptors: Altered distribution relative to L-type calcium channels reduces excitation-contraction coupling efficiency [4].
  • Mitochondrial Ca²⁺ overload: Proximity to SR release sites enables excessive mitochondrial Ca²⁺ uptake, depolarizing membranes and reducing ATP output [3] [7].

Three Ca²⁺ activation models are implicated in HCM pathophysiology:

  • Membrane oscillator-driven depolarization (e.g., bladder/uterus)
  • Cytosolic Ca²⁺ oscillator-dependent pulses (e.g., vascular/lymphatic)
  • Interstitial cell pacemaker activity (e.g., gastrointestinal/ureter) [4]

Metabolic Remodeling and Substrate Utilization Defects

HCM progression involves a pathological metabolic shift characterized by:

  • Reduced fatty acid β-oxidation (FAO): Transcriptional downregulation of PPARα target genes (e.g., CPT1B, MCAD) decreases fatty acid utilization by 30–40% [5] [7].
  • Enhanced glucose dependency: Increased GLUT1/4 expression and hexokinase activity drive glycolytic flux, mimicking a fetal energy program [5].
  • Ketone body utilization: Circulating ketones (β-hydroxybutyrate) become alternative fuels in advanced HCM, correlating with disease severity [5].

Multi-omics profiling reveals:

  • Proteomic signatures: Downregulation of electron transport chain complexes I and V [3].
  • Metabolomic shifts: Accumulation of acyl-carnitines and branched-chain amino acids (BCAAs) due to incomplete oxidation [5].
  • Transcriptional reprogramming: PGC-1α suppression reduces mitochondrial biogenesis, while HIF-1α activation enhances glycolytic enzyme expression [5] [7].

Table 3: Substrate Utilization Changes in HCM Progression

Metabolic PathwayEarly HCMAdvanced HCMFunctional Consequence
Fatty acid oxidation↓ 20–30%↓↓ 40–60%Reduced ATP yield/molecule
Glucose oxidation↑ 15–20%↑↑ 30–50%Inefficient ATP production
Ketone utilization↔ Baseline↑↑ 2–3 foldCompensatory ATP source
BCAA catabolism↓ 10–15%↓↓ 25–40%Accumulation of toxic metabolites
Mitochondrial ATP yield↓ 25%↓↓ 50–60%Contractile dysfunction

Fibroblast Activation and Myocardial Extracellular Matrix Remodeling

Myocardial fibrosis in HCM results from persistent fibroblast activation triggered by:

  • Mechanical stress: Hypertrophy-induced strain upregulates TGF-β1 secretion by cardiomyocytes [1] [6].
  • Mitochondrial ROS signaling: Oxidative stress activates pro-fibrotic NF-κB and AP-1 pathways in fibroblasts [3] [7].
  • Neurohormonal activation: Angiotensin II and endothelin-1 stimulate fibroblast collagen synthesis [6].

The extracellular matrix (ECM) alterations include:

  • Collagen imbalance: Type I/III collagen ratios increase from 1.5:1 (normal) to 4–5:1, enhancing stiffness [6].
  • Matrix metalloproteinase (MMP) dysregulation: Elevated MMP-2/9 activity degrades normal ECM architecture, while TIMP suppression reduces inhibition [1].
  • Fibrillar collagen crosslinking: Lysyl oxidase (LOX) overexpression generates irreversible pyridinoline crosslinks, impeding diastolic relaxation [6].

Integrated signaling pathways:

  • TGF-β/SMAD pathway: Sustained SMAD3 phosphorylation increases collagen transcription.
  • Integrin-mediated mechanotransduction: Focal adhesion kinase (FAK) activation promotes fibroblast proliferation.
  • Calcium-dependent pathways: Fibroblast Ca²⁺ oscillations stimulate pro-fibrotic gene expression via calcineurin-NFAT signaling [4] [8].

Table 4: Key Pro-Fibrotic Mediators in HCM

MediatorSourceAction in FibrosisTherapeutic Target Status
TGF-β1Cardiomyocytes, macrophagesActivates fibroblastsPhase II inhibitors in trials
Galectin-3MacrophagesEnhances collagen crosslinkingPreclinical inhibition
MMP-9Fibroblasts, leukocytesECM degradation/remodelingNo specific inhibitors
LOXFibroblastsCollagen crosslinkingAntibody trials in cancer
Angiotensin IISystemic circulationStimulates collagen synthesisACEi/ARB clinically used

Properties

CAS Number

223572-88-1

Product Name

HCM-006

IUPAC Name

[6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate

Molecular Formula

C50H46O20

Molecular Weight

966.9 g/mol

InChI

InChI=1S/C50H46O20/c1-3-41(51)59-25-5-7-27-61-49(57)67-37-21-13-31(14-22-37)45(53)65-35-17-9-33(10-18-35)47(55)69-39-29-63-44-40(30-64-43(39)44)70-48(56)34-11-19-36(20-12-34)66-46(54)32-15-23-38(24-16-32)68-50(58)62-28-8-6-26-60-42(52)4-2/h3-4,9-24,39-40,43-44H,1-2,5-8,25-30H2

InChI Key

CSNCPNFITVRIBQ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.